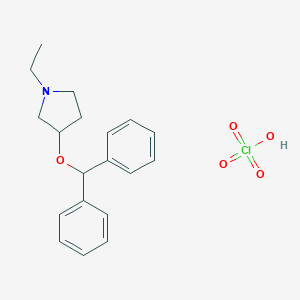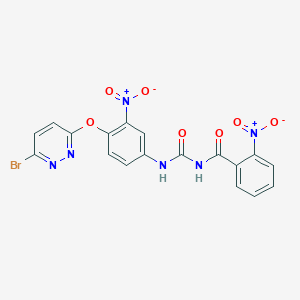![molecular formula C9H13N B008800 2-Ethynyl-1-azabicyclo[2.2.2]octane CAS No. 106824-77-5](/img/structure/B8800.png)
2-Ethynyl-1-azabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-1-azabicyclo[2.2.2]octane, commonly known as EBIO, is a synthetic organic compound with a bicyclic structure. It is a potent activator of small-conductance Ca2+-activated K+ channels (SK channels), which are present in a variety of cells in the body. SK channels play a crucial role in regulating the electrical activity of cells, and their dysfunction has been linked to several diseases, including epilepsy, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
EBIO exerts its effects by activating SK channels, which are present in a variety of cells in the body, including neurons, smooth muscle cells, and immune cells. SK channels play a crucial role in regulating the electrical activity of cells, and their activation leads to hyperpolarization of the cell membrane, which reduces the excitability of the cell. This can have a variety of effects, depending on the cell type, and may explain the diverse therapeutic effects of EBIO.
Efectos Bioquímicos Y Fisiológicos
EBIO has been shown to have a variety of biochemical and physiological effects, depending on the cell type and the specific SK channel subtype that is activated. In neurons, for example, EBIO has been shown to enhance synaptic transmission and reduce excitability, which may underlie its anticonvulsant effects. In smooth muscle cells, EBIO has been shown to reduce contractility, which may underlie its potential therapeutic effects in cardiovascular disease. Additionally, EBIO has been shown to have immunomodulatory effects, and has been proposed as a potential treatment for autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EBIO has several advantages as a research tool, including its high potency and selectivity for SK channels, and its ability to activate SK channels in a variety of cell types. Additionally, EBIO is relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to its use, including its potential off-target effects, and the fact that its effects may be dependent on the specific SK channel subtype that is activated.
Direcciones Futuras
There are several potential future directions for research on EBIO. One area of interest is the development of more selective SK channel activators, which may have fewer off-target effects and greater therapeutic potential. Additionally, the therapeutic potential of EBIO in a variety of diseases, including Parkinson's disease, epilepsy, and schizophrenia, warrants further investigation. Finally, the immunomodulatory effects of EBIO suggest that it may have potential as a treatment for autoimmune diseases, and this area of research is also worth exploring.
Métodos De Síntesis
EBIO can be synthesized using a variety of methods, including the reaction of 2-azabicyclo[2.2.2]oct-5-ene with propargyl bromide in the presence of a base, or the reaction of 2-azabicyclo[2.2.2]oct-5-ene with propargyl alcohol in the presence of a catalyst. Both methods yield high purity EBIO, which can be further purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
EBIO has been extensively studied for its potential therapeutic applications in a variety of diseases. It has been shown to have anticonvulsant properties in animal models of epilepsy, and has been proposed as a potential treatment for Parkinson's disease, due to its ability to enhance dopamine release in the brain. Additionally, EBIO has been shown to have neuroprotective effects in models of ischemic stroke, and has been proposed as a potential treatment for schizophrenia.
Propiedades
Número CAS |
106824-77-5 |
|---|---|
Nombre del producto |
2-Ethynyl-1-azabicyclo[2.2.2]octane |
Fórmula molecular |
C9H13N |
Peso molecular |
135.21 g/mol |
Nombre IUPAC |
2-ethynyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H13N/c1-2-9-7-8-3-5-10(9)6-4-8/h1,8-9H,3-7H2 |
Clave InChI |
GUSRYUMCWSHGIP-UHFFFAOYSA-N |
SMILES |
C#CC1CC2CCN1CC2 |
SMILES canónico |
C#CC1CC2CCN1CC2 |
Sinónimos |
1-Azabicyclo[2.2.2]octane, 2-ethynyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



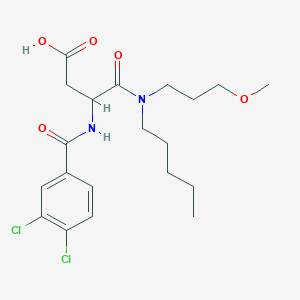
![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)
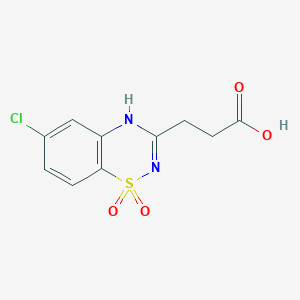
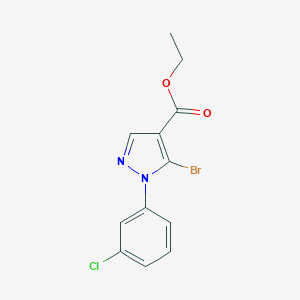
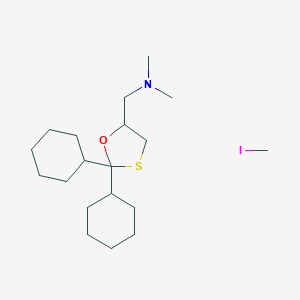
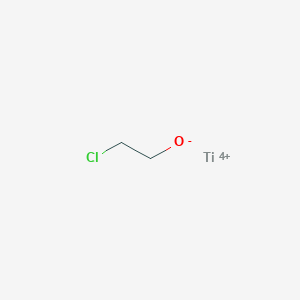
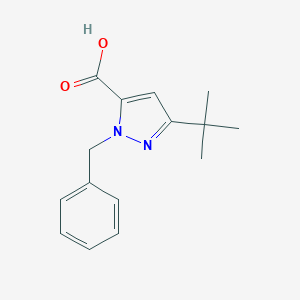
![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)
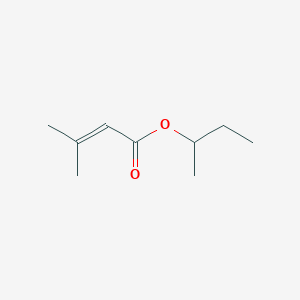
![Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B8735.png)

